
Lubiprostone-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lubiprostone-d7 is a deuterated form of lubiprostone, a synthetic bicyclic fatty acid derivative of prostaglandin E1. Lubiprostone is primarily used as a chloride channel activator to treat chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation in adults. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lubiprostone due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lubiprostone-d7 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms at specific positions in the lubiprostone molecule. This is typically achieved through the use of deuterated reagents and solvents in the reaction conditions. The synthetic route involves:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as hydroxyl, carboxyl, and fluorine are introduced through various chemical reactions, including oxidation and substitution reactions.
Deuteration: Deuterium atoms are introduced using deuterated reagents like deuterated water (D2O) or deuterated acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in reactors to form the bicyclic core and introduce functional groups.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lubiprostone-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lubiprostone-d7 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of lubiprostone in the body.
Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways and intermediates of lubiprostone.
Drug Development: Used in the development of new drugs by providing insights into the stability and efficacy of lubiprostone analogs.
Biological Studies: Employed in studies related to chloride channel activation and its effects on gastrointestinal motility and fluid secretion.
Mecanismo De Acción
Lubiprostone-d7, like lubiprostone, acts by specifically activating ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements. The mechanism is independent of protein kinase A activation and involves direct interaction with the chloride channels.
Comparación Con Compuestos Similares
Similar Compounds
Linaclotide: A guanylate cyclase-C agonist used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation.
Elobixibat: An ileal bile acid transporter inhibitor used for chronic constipation.
Plecanatide: Another guanylate cyclase-C agonist similar to linaclotide.
Uniqueness of Lubiprostone-d7
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Unlike linaclotide and plecanatide, which act through guanylate cyclase-C activation, this compound directly activates chloride channels, offering a different mechanism of action. Additionally, its use in studying the metabolic pathways of lubiprostone makes it a valuable tool in drug development and research.
Propiedades
Número CAS |
1217675-13-2 |
|---|---|
Fórmula molecular |
C₂₀H₂₅D₇F₂O₅ |
Peso molecular |
397.51 |
Sinónimos |
(11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7; Ru 0211-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


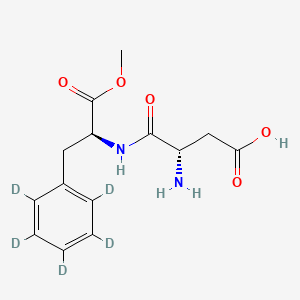
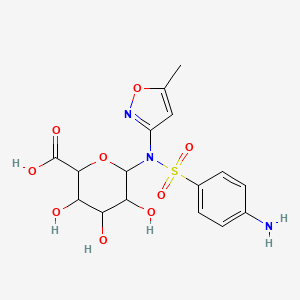

![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)
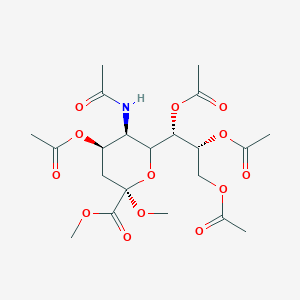
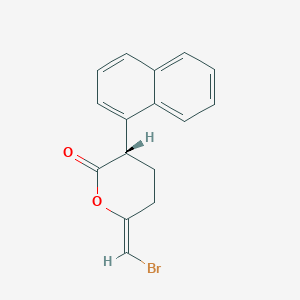
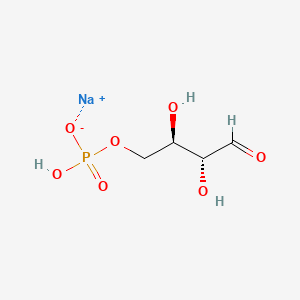
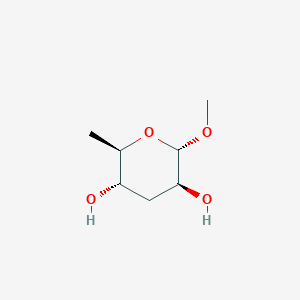
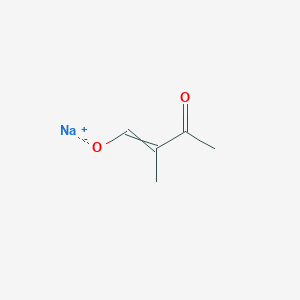
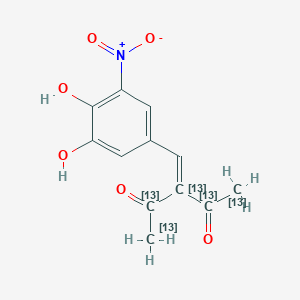
![(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1141020.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)
